

# (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid physical properties

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## Compound of Interest

**Compound Name:** (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

**Cat. No.:** B1461671

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An In-Depth Technical Guide to **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**

**Authored by: A Senior Application Scientist**

## Abstract

**(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is a substituted arylboronic acid that serves as a pivotal building block in modern organic synthesis. Its trifunctional nature, featuring a boronic acid, a chloro substituent, and a methoxycarbonyl group, offers chemists a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for characterization, insights into its reactivity and stability, and best practices for safe handling and storage. The content is tailored for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic endeavors.

## Core Physicochemical Properties

**(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is a solid at room temperature.<sup>[1]</sup> Its molecular structure and functional groups dictate its physical properties and reactivity profile. The boronic acid moiety is the key functional group for participation in cross-coupling reactions, while the chloro and methoxycarbonyl groups modulate the electronic properties of the phenyl ring and provide additional sites for synthetic modification.

**Table 1: Summary of Physical and Chemical Data**

Property	Value	Source(s)
CAS Number	957120-26-2	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BClO <sub>4</sub>	
Molecular Weight	214.41 g/mol	[1][2]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1][3]
Relative Density	1.39	[1]
InChI	InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3	[1]
InChI Key	XRIPARKZRWXMTC-UHFFFAOYSA-N	[1]
Canonical SMILES	COC(=O)C1=CC(Cl)=CC(B(O)O)=C1	[1]
Synonyms	3-Chloro-5-(methoxycarbonyl)benzeneboronic acid; Benzoic acid, 3-borono-5-chloro-, 1-methyl ester	[1]

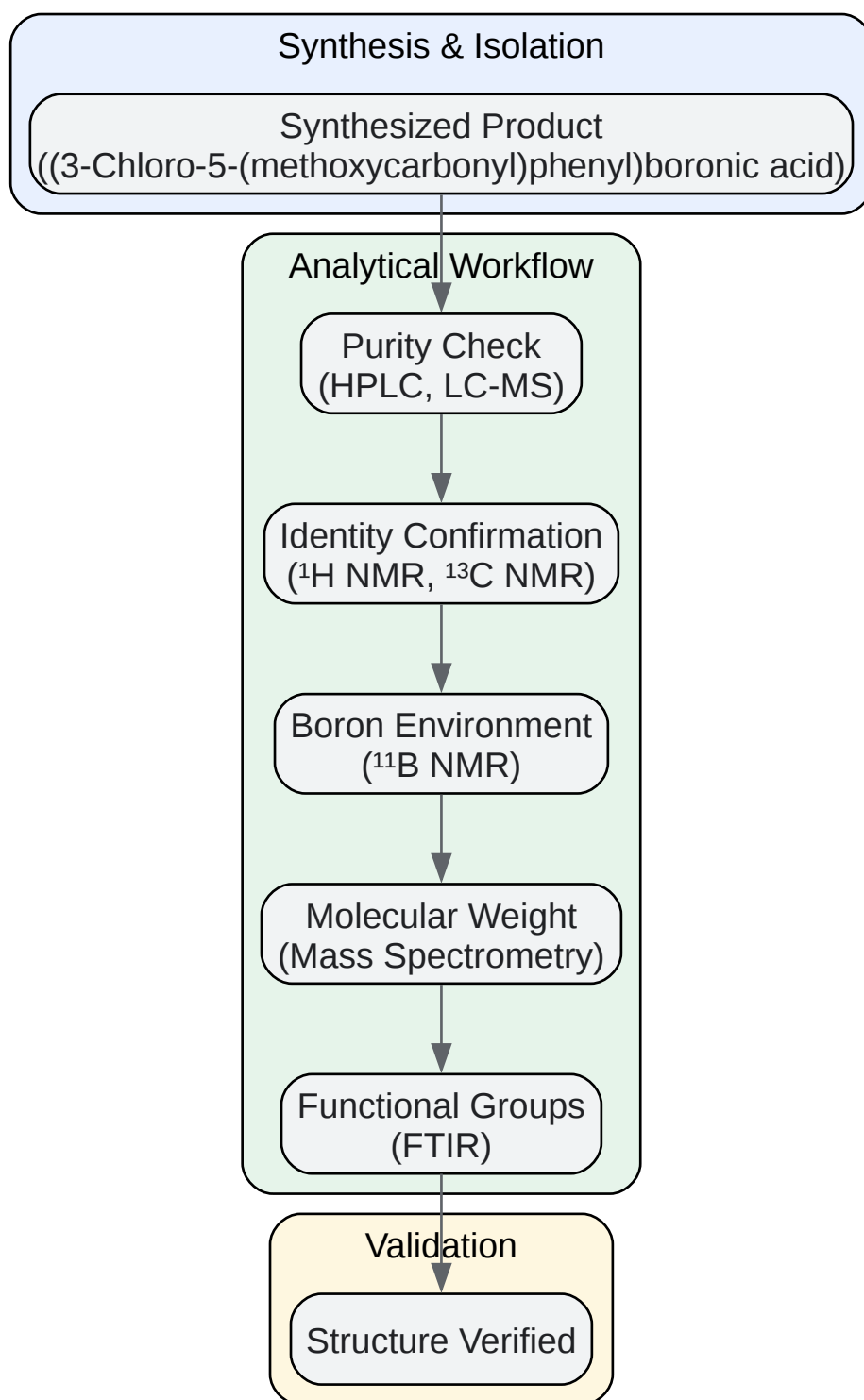
## Structural Elucidation and Spectroscopic Characterization

Verifying the identity, purity, and stability of arylboronic acids is critical for ensuring reproducibility in synthetic applications. A combination of spectroscopic and analytical techniques is employed for comprehensive characterization.[4]

## Key Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR are indispensable tools.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the organic framework, while  $^{11}\text{B}$  NMR is particularly useful for observing the boron atom's chemical environment, which can provide insights into purity and the potential formation of boroxine anhydrides.[\[4\]](#)[\[5\]](#)
- Mass Spectrometry (MS): Provides information on the molecular weight, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Helps identify key functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the ester, and C-Cl vibrations.[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material.

## Diagram: General Workflow for Compound Characterization



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Caption: Workflow for the analytical characterization of an arylboronic acid.

## Experimental Protocol: $^1\text{H}$ NMR Acquisition

The causality behind this protocol is to obtain a clean, high-resolution spectrum for unambiguous structural confirmation.

- **Sample Preparation:** Accurately weigh 5-10 mg of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**. The choice of solvent is critical; deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or methanol- $\text{d}_4$  are common choices due to their ability to dissolve polar boronic acids.  $\text{DMSO-d}_6$  is often preferred as the acidic  $\text{B(OH)}_2$  protons are typically observable. Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.
- **Instrument Setup:** Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve good resolution and lineshape.
- **Acquisition:** Acquire a standard  $^1\text{H}$  NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
- **Spectral Interpretation:**
  - **Aromatic Region (7.0-8.5 ppm):** Expect three distinct signals for the aromatic protons, showing characteristic meta- and para-coupling patterns.
  - **Methoxy Group (3.8-4.0 ppm):** A sharp singlet corresponding to the  $-\text{OCH}_3$  protons.
  - **Boronic Acid Protons (variable):** A broad singlet for the  $-\text{B(OH)}_2$  protons. The chemical shift is highly variable and depends on concentration, solvent, and water content. In  $\text{DMSO-d}_6$ , this signal is often observed.

## Reactivity, Stability, and Handling

### Chemical Reactivity

The primary utility of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** stems from its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[7]</sup> This reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many pharmaceuticals and advanced materials.<sup>[7]</sup> The electron-withdrawing nature of the chloro and methoxycarbonyl substituents can influence the transmetalation step of the catalytic cycle.

## Stability and Decomposition Pathways

Arylboronic acids are generally stable solids but can undergo two primary transformations:

- **Boroxine Formation:** Reversible dehydration can occur, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.<sup>[4]</sup> This is a common equilibrium for many boronic acids and does not typically inhibit their reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water or the basic aqueous conditions of the reaction.<sup>[4]</sup>
- **Protodeboronation:** This is a decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.<sup>[8][9]</sup> This process can be promoted by aqueous conditions, particularly at elevated temperatures or non-optimal pH.<sup>[8]</sup> The rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.<sup>[8]</sup>

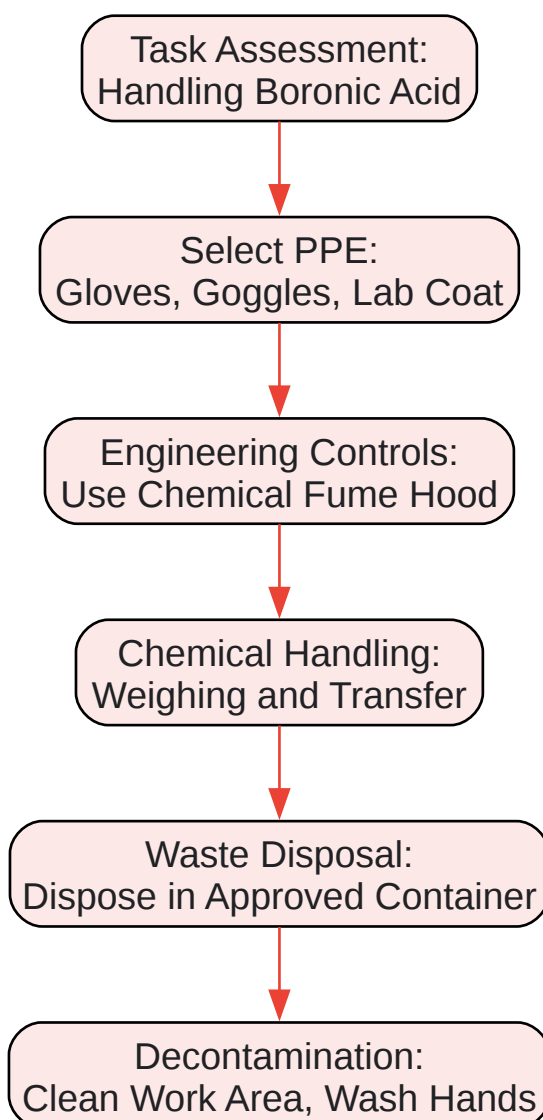
## Safety, Storage, and Handling

As a laboratory chemical, **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** requires careful handling to minimize exposure and ensure stability.

- **Hazard Profile:** The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.<sup>[1][10][11]</sup> It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.<sup>[1][10][12]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.<sup>[10][13][14]</sup> Work should be conducted in a well-ventilated area or a chemical fume hood.<sup>[10][13]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)[\[13\]](#)  
Boronic acids should be protected from moisture to minimize potential decomposition and boroxine formation.
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[\[12\]](#)[\[13\]](#)
  - Skin: Wash with plenty of soap and water. Remove contaminated clothing.[\[11\]](#)[\[13\]](#)
  - Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[\[11\]](#)[\[13\]](#)
  - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[\[10\]](#)

## Diagram: Laboratory Safety Workflow



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Caption: Standard safety workflow for handling chemical reagents.

## Conclusion

**(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is a valuable and versatile reagent for synthetic chemistry. A thorough understanding of its physical properties, reactivity, and stability, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge required by scientists to confidently and effectively utilize this important chemical building block.



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